8(R)-Hete
Description
Heterocyclic compounds play a pivotal role in the realm of organic chemistry, serving as core structures in numerous biologically active molecules, pharmaceuticals, and materials science. Among them, compounds like "8(R)-HETE" belong to a class of biologically significant molecules due to their involvement in various physiological processes.
Synthesis Analysis
The synthesis of heterocyclic compounds like "8(R)-HETE" can involve transition metal-mediated methodologies, which are celebrated for their efficiency and versatility. Techniques such as transition metal-catalyzed reactions offer a pathway to these compounds through atom-economical and convergent strategies from readily accessible materials, under mild conditions (Gulevich, Dudnik, Chernyak, & Gevorgyan, 2013). Additionally, ultrasound-assisted one-pot multicomponent synthesis has emerged as a valuable tool for creating structurally diverse heterocycles, aligning with the principles of green chemistry by enhancing reaction rates and yields while minimizing by-products (Banerjee, 2017).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds, including those similar to "8(R)-HETE," often features aromatic systems that contribute to their stability and biological activity. For instance, the electronic structure and aromaticity of hetero[8]circulenes highlight the significance of molecular symmetry and π-conjugation in determining the stability and optical properties of these compounds (Baryshnikov, Minaev, & Minaeva, 2015).
Chemical Reactions and Properties
Heterocyclic compounds undergo a variety of chemical reactions that can be harnessed for further functionalization or for the synthesis of complex molecules. Rhodium-catalyzed C-H bond activation, for example, is a powerful strategy for the regioselective modification of heterocycles, allowing for the introduction of diverse functional groups onto the heterocyclic scaffold (Colby, Bergman, & Ellman, 2010).
properties
IUPAC Name |
(5Z,8R,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUNAYAEIJYXRB-GTYUHVKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\[C@@H](C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318647 | |
Record name | 8(R)-HETE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8(R)-Hete | |
CAS RN |
105500-09-2 | |
Record name | 8(R)-HETE | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105500-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8(R)-HETE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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